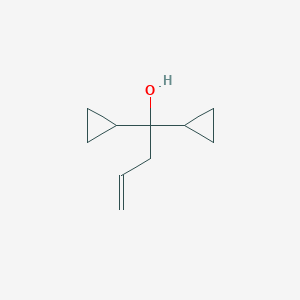
1,1-Dicyclopropylbut-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dicyclopropylbut-3-en-1-ol is an organic compound with the molecular formula C₁₀H₁₆O and a molecular weight of 152.24 g/mol . It is characterized by the presence of two cyclopropyl groups attached to a butenol backbone. This compound is typically a liquid at room temperature and is used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dicyclopropylbut-3-en-1-ol can be synthesized through the reaction of allylmagnesium bromide with dicyclopropylmethanone in tetrahydrofuran (THF) at 0°C . The reaction proceeds as follows:
Preparation of Allylmagnesium Bromide: Allyl bromide is reacted with magnesium in anhydrous THF to form allylmagnesium bromide.
Reaction with Dicyclopropylmethanone: The prepared allylmagnesium bromide is then added to a solution of dicyclopropylmethanone in THF at 0°C, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar Grignard reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dicyclopropylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
1,1-Dicyclopropylbut-3-en-1-ol is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dicyclopropylbut-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Dicyclopropylbutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,1-Dicyclopropylbut-3-en-2-ol: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and properties.
Cyclopropylmethanol: Contains a single cyclopropyl group, resulting in different chemical behavior.
Uniqueness
1,1-Dicyclopropylbut-3-en-1-ol is unique due to the presence of two cyclopropyl groups and a hydroxyl group on a butenol backbone. This unique structure imparts specific reactivity and properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1,1-dicyclopropylbut-3-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-7-10(11,8-3-4-8)9-5-6-9/h2,8-9,11H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZBRCGBBMJARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1CC1)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ETHYL-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B2925878.png)
![(2E)-1-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2925879.png)
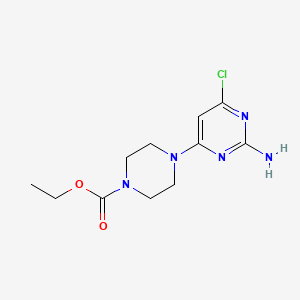
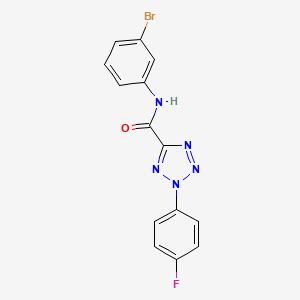
![N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2925886.png)
![N-(3,5-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2925887.png)
![N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2925888.png)
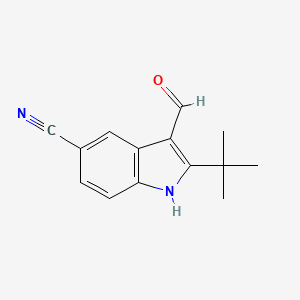
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide](/img/structure/B2925892.png)
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2925894.png)
![Methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2925895.png)
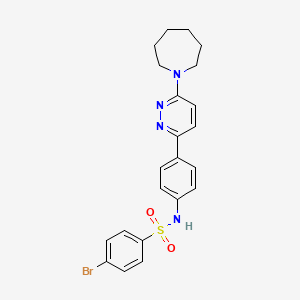
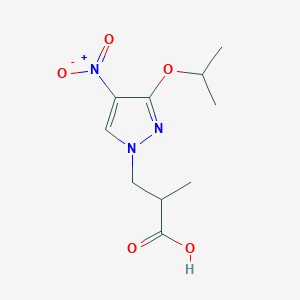
![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2925901.png)
